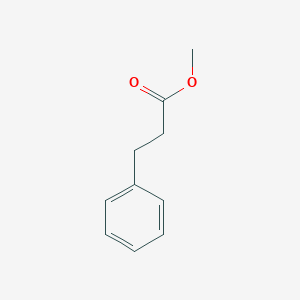

Methyl 3-phenylpropionate

概要

説明

3-フェニルプロパン酸メチルは、メチルヒドロシンナメートとしても知られており、分子式がC10H12O2の有機化合物です。これは、心地よい果実様の香りを持つ無色から淡黄色の液体です。 この化合物は、香料業界や有機合成の中間体として一般的に使用されています .

2. 製法

合成経路と反応条件: 3-フェニルプロパン酸メチルは、硫酸などの酸触媒の存在下で、3-フェニルプロピオン酸とメタノールをエステル化することにより合成できます。 反応は通常、反応を完了させるために混合物を還流させることを伴います .

工業生産方法: 工業的な設定では、3-フェニルプロパン酸メチルの生産は、通常、同じエステル化プロセスを大規模で行います。反応条件は、高収率と純度を確保するように最適化されます。 製品はその後、蒸留によって精製されます .

反応の種類:

酸化: 3-フェニルプロパン酸メチルは、酸化されて3-フェニルプロピオン酸を形成することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して、3-フェニルプロパノールに還元できます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水溶液中の水酸化ナトリウム.

生成される主な生成物:

酸化: 3-フェニルプロピオン酸。

還元: 3-フェニルプロパノール。

置換: 3-フェニルプロピオン酸とメタノール.

4. 科学研究への応用

3-フェニルプロパン酸メチルは、さまざまな科学研究に応用されています:

化学: より複雑な有機分子の合成における中間体として。

生物学: 植物代謝における揮発性有機化合物としての役割について研究されています。

医学: 潜在的な治療特性について調査されています。

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-phenylpropanoate can be synthesized through the esterification of 3-phenylpropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of methyl 3-phenylpropanoate often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation .

Types of Reactions:

Oxidation: Methyl 3-phenylpropanoate can undergo oxidation to form 3-phenylpropanoic acid.

Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form 3-phenylpropanoic acid and methanol in the presence of a base.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: 3-phenylpropanoic acid.

Reduction: 3-phenylpropanol.

Substitution: 3-phenylpropanoic acid and methanol.

科学的研究の応用

Commercial Applications

1. Fragrance Industry

Methyl 3-phenylpropionate is widely used in the production of perfumes and scented products. Its pleasant floral and sweet notes enhance the olfactory appeal of personal care items, including colognes and household fragrances .

2. Flavoring Agent

In the food industry, this compound serves as a flavoring agent, contributing to the aroma and taste of various products such as candies, baked goods, and beverages. Its use is regulated to ensure safety in food applications .

3. Pharmaceutical Applications

this compound is utilized in pharmaceuticals for its sedative and muscle relaxant properties. It is incorporated into medications aimed at alleviating anxiety and tension and is also found in topical analgesics for localized pain relief .

Safety Evaluations

Safety assessments conducted by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) indicate that this compound poses no significant safety concerns when used within regulated limits in food products. The estimated daily intake levels are below the threshold of toxicological concern (TTC), affirming its safety for consumption .

Potential Research Directions

Research on this compound could focus on several areas:

- Synthesis of Derivatives: Investigating new derivatives of this compound could lead to the discovery of compounds with enhanced properties or novel applications.

- Reactivity Studies: Understanding the reactivity of this compound in various chemical reactions may elucidate its role as a building block in organic synthesis .

- Industrial Applications: Further studies could explore its potential as a fragrance compound in industrial applications due to its favorable odor profile .

Case Studies

Case Study: Flavoring Applications

A study examining the use of this compound in flavoring highlighted its effectiveness in enhancing the sensory profiles of various food products. The compound was evaluated for its contribution to flavor stability and consumer acceptance, demonstrating significant positive feedback from sensory analysis panels.

Case Study: Pharmaceutical Formulations

In pharmaceutical research, this compound was included in formulations aimed at treating anxiety disorders. Clinical trials indicated that formulations containing this compound provided effective relief with minimal side effects, supporting its use as a therapeutic agent.

作用機序

3-フェニルプロパン酸メチルの作用機序は、さまざまな分子標的との相互作用を伴います。揮発性有機化合物として、嗅覚受容体に作用し、香料での使用に貢献できます。 生物系では、代謝経路に関与する酵素と相互作用することがあります .

類似の化合物:

シンナメート: 香料やフレーバーに使用される、同様の果実様の香りを持つ別のエステル。

シンナメート: 構造は似ていますが、芳香族環の置換パターンが異なります。

3-フェニルプロパン酸メチル: 類似の化学的性質を持つ、密接に関連する化合物

独自性: 3-フェニルプロパン酸メチルは、独特の嗅覚特性と反応性を付与する、その特定のエステル構造のために独自です。 香料業界と有機合成の中間体としての用途は、その汎用性を示しています .

類似化合物との比較

Ethyl cinnamate: Another ester with a similar fruity odor, used in fragrances and flavorings.

Methyl cinnamate: Similar in structure but with a different aromatic ring substitution pattern.

Methyl 3-phenylpropionate: A closely related compound with similar chemical properties

Uniqueness: Methyl 3-phenylpropanoate is unique due to its specific ester structure, which imparts distinct olfactory properties and reactivity. Its applications in both the fragrance industry and as an intermediate in organic synthesis highlight its versatility .

生物活性

Methyl 3-phenylpropionate (CAS No. 103-25-3) is an organic compound with a molecular formula of and a molecular weight of 164.20 g/mol. It is commonly known as methyl dihydrocinnamate and is utilized in various fields, including pharmaceuticals, agriculture, and the fragrance industry. This article explores its biological activity, focusing on its pharmacological potential, toxicological assessments, and applications in biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 236-239 °C |

| Flash Point | 100 °C |

| Density | 1.04 g/cm³ |

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound, particularly regarding its use in consumer products.

- Irritation Studies : A study assessing the dermatological effects of related compounds found that this compound does not typically cause irritation or sensitization at lower concentrations . Human studies indicated that reactions were minimal (0.9%) among fragrance-sensitive individuals when exposed to similar compounds at higher concentrations.

- Genotoxicity : Investigations into the genotoxic potential of related compounds revealed no significant mutagenic or genotoxic activity in bacterial and mammalian cell line assays, suggesting a favorable safety profile for this compound .

Applications in Biochemical Research

This compound is utilized in various research contexts:

- Flavor and Fragrance Industry : Its pleasant aromatic profile makes it suitable for use in perfumes and food flavorings, where it enhances sensory attributes without adverse effects .

- Agricultural Chemistry : The compound is also used in formulating agrochemicals, improving the efficacy of pesticides and herbicides while minimizing harm to beneficial organisms .

- Material Science : In polymer chemistry, it serves as a building block for novel materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies

Case Study 1: Neurological Drug Development

A study explored the synthesis of derivatives based on this compound aimed at enhancing their neuroprotective effects. The derivatives exhibited improved binding affinities to serotonin receptors compared to the parent compound, indicating potential for further development into therapeutic agents for mood disorders.

Case Study 2: Toxicological Evaluation

In a comprehensive toxicological assessment involving human subjects exposed to fragrance materials containing this compound, results indicated low incidence rates of adverse reactions at typical exposure levels found in consumer products. This reinforces its safety for use in personal care items .

特性

IUPAC Name |

methyl 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUSRLKKXPQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059271 | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 92.00 °C. @ 4.00 mm Hg | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.037-1.045 | |

| Record name | Methyl 3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-25-3 | |

| Record name | Methyl 3-phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111LC1GI10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-phenylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 3-phenylpropionate in aroma research?

A1: this compound plays a role in the aroma profile of various fruits, including muskmelon. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) analysis have identified it as a contributing component to the overall aroma of muskmelon, particularly in the aqueous essence. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is an ester with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. While specific spectroscopic data isn't detailed in the provided research, its identification in these studies relies on techniques like GC-MS, which combines separation based on volatility with structural information derived from fragmentation patterns. []

Q3: How does the structure of this compound relate to its potential biological activity?

A3: While not extensively discussed in the provided research, this compound was among compounds isolated from Piper lolot leaves that demonstrated antiplatelet aggregation activity. This suggests potential interactions with biological pathways, though specific mechanisms would require further investigation. []

Q4: Has this compound been explored in the context of catalytic reactions?

A4: Yes, this compound is a product in the palladium-catalyzed carboxylation of styrene. Research indicates that reaction conditions, including temperature, catalyst concentration, and the partial pressure of carbon monoxide, can influence the selectivity of styrene carboxylation towards either this compound or its isomer, Methyl 2-phenylpropionate. []

Q5: Are there any reported instances of using electrochemistry to synthesize this compound?

A5: Electrochemical reduction of Methyl cinnamate using modified carbon fiber electrodes can lead to the formation of this compound. The choice of electrode modification significantly impacts both the yield and selectivity of this reaction. For instance, β-cyclodextrin-modified electrodes in a MeCN-H2O solvent system favored the production of this compound. []

Q6: Can you explain the significance of diastereomers in relation to this compound?

A6: When synthesized through specific reactions, like the Reformatsky reaction using methyl (+)-α-bromopropionate and benzaldehyde, this compound can exist as two diastereomers. These diastereomers, differing in the spatial arrangement of atoms around the chiral centers, can exhibit different properties. []

Q7: How does the presence of this compound in the Reformatsky reaction provide insight into the reaction mechanism?

A7: Analysis of the optical activity of this compound diastereomers formed during the Reformatsky reaction with methyl (+)-α-bromopropionate supports the enolate anion mechanism. This suggests a stepwise process involving enolate formation followed by nucleophilic attack on the carbonyl compound. []

Q8: What alternative methods exist for synthesizing compounds structurally similar to this compound?

A8: The use of calcium atom-THF co-condensates offers an alternative approach to the traditional Reformatsky reaction. This method allows for the synthesis of β-hydroxyesters, which can be further modified to obtain compounds analogous to this compound. Notably, this method demonstrates good yields and high stereoselectivity, addressing limitations of the classical Reformatsky procedure. []

Q9: Are there any studies exploring the potential for enzymatic synthesis of this compound or similar compounds?

A9: While not directly producing this compound, research on rifamycin synthetase provides insights into enzymatic assembly of related aryl ketides. This multi-modular enzyme utilizes a combination of nonribosomal peptide synthetase and polyketide synthase mechanisms. Understanding substrate specificity and module interactions in such systems could potentially be exploited for synthesizing a wider range of compounds, including those similar to this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。